molecular formula C8H14N4O4 B1673760 2'-Deoxy-5,6-dihydro-5-azacytidine CAS No. 114522-16-6

2'-Deoxy-5,6-dihydro-5-azacytidine

Cat. No.: B1673760
CAS No.: 114522-16-6
M. Wt: 230.22 g/mol
InChI Key: LAOLDMMWVYDDID-JKUQZMGJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SN-1212 involves multiple steps, starting with the preparation of the nucleoside scaffold. The key steps include:

Industrial Production Methods

Industrial production of SN-1212 follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

SN-1212 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted nucleosides .

Scientific Research Applications

SN-1212 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.

    Biology: Investigated for its effects on viral replication and mutagenesis.

    Medicine: Explored as a potential antiviral agent for the treatment of HIV and other viral infections.

    Industry: Utilized in the development of antiviral drugs and therapeutic agents .

Mechanism of Action

SN-1212 exerts its effects by increasing the mutation rate of the HIV virus. This is achieved through the incorporation of the nucleoside analog into the viral DNA during replication. The presence of SN-1212 in the viral genome leads to errors in replication, ultimately causing the collapse of the viral population . The compound targets the viral reverse transcriptase enzyme, which is responsible for the replication of the viral genome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SN-1212 is unique in its mechanism of action, as it specifically induces viral mutagenesis, leading to the collapse of the viral population. This is different from other nucleoside analogs that primarily inhibit viral replication .

Properties

CAS No.

114522-16-6

Molecular Formula

C8H14N4O4

Molecular Weight

230.22 g/mol

IUPAC Name

6-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one

InChI

InChI=1S/C8H14N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h4-6,13-14H,1-3H2,(H3,9,10,11,15)/t4-,5+,6-/m0/s1

InChI Key

LAOLDMMWVYDDID-JKUQZMGJSA-N

SMILES

C1C(C(OC1N2CN=C(NC2=O)N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2CN=C(NC2=O)N)CO)O

Canonical SMILES

C1C(C(OC1N2CN=C(NC2=O)N)CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SN-1212;  KP-1212;  SN1212;  KP1212;  SN 1212;  KP 1212

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-5,6-dihydro-5-azacytidine
Reactant of Route 2
2'-Deoxy-5,6-dihydro-5-azacytidine
Reactant of Route 3
2'-Deoxy-5,6-dihydro-5-azacytidine
Reactant of Route 4
2'-Deoxy-5,6-dihydro-5-azacytidine
Reactant of Route 5
2'-Deoxy-5,6-dihydro-5-azacytidine
Reactant of Route 6
2'-Deoxy-5,6-dihydro-5-azacytidine
Customer
Q & A

Q1: What makes 2'-deoxy-5,6-dihydro-5-azacytidine a promising compound for epigenetic research and potential therapeutic applications?

A1: this compound (DHDAC) stands out due to its unique combination of properties:

  • Lower cytotoxicity: Compared to 2'-deoxy-5-azacytidine (DAC), DHDAC exhibits significantly lower toxicity while maintaining comparable hypomethylating activity []. This characteristic is crucial for minimizing potential side effects in therapeutic applications.
  • Enhanced stability: DHDAC demonstrates greater stability compared to DAC []. This enhanced stability could translate to a longer half-life and potentially improved efficacy in vivo.
  • Targeted epigenetic modulation: As a DNA methyltransferase inhibitor, DHDAC can induce DNA hypomethylation and reactivate silenced genes, making it a valuable tool for studying and manipulating gene expression [].

Q2: Has this compound demonstrated any specific antiviral activity?

A2: While DHDAC itself hasn't been extensively studied for antiviral activity, its close analog, 2′-deoxy-5,6-dihydro-5-azacytidine (without the "2'-" prefix), exhibits potent anti-HIV activity []. Unlike other nucleoside-based antiviral drugs, this compound doesn't directly inhibit reverse transcription. Instead, it incorporates into the viral DNA, acting as an ambiguous base and causing mutations during replication. This leads to a decrease in viral fitness and potentially complete eradication through lethal mutagenesis [].

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